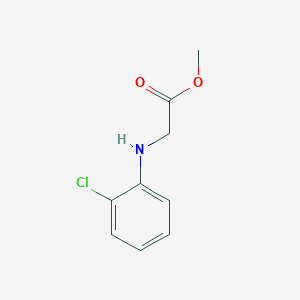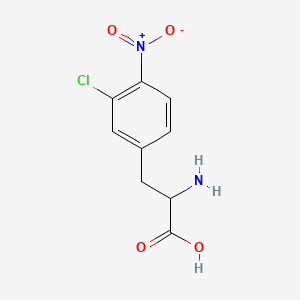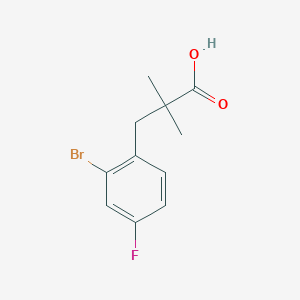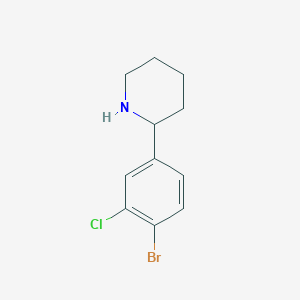![molecular formula C19H16N2O5 B13553425 methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13553425.png)
methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the cyano group can produce a primary amine.
Scientific Research Applications
Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyano group can also participate in interactions with nucleophilic sites on biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate: Similar structure but lacks the methoxy group.
Methyl 2-[2-cyano-3-(2-methoxyphenyl)prop-2-enamido]benzoate: Similar structure but lacks the hydroxy group.
Methyl 2-[2-cyano-3-(2-hydroxy-5-methylphenyl)prop-2-enamido]benzoate: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate is unique due to the presence of both hydroxy and methoxy groups, which can enhance its reactivity and potential interactions with biological targets. This dual functionality can make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-7-8-17(22)12(10-14)9-13(11-20)18(23)21-16-6-4-3-5-15(16)19(24)26-2/h3-10,22H,1-2H3,(H,21,23)/b13-9+ |
InChI Key |
XGALPYGWESRRSX-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
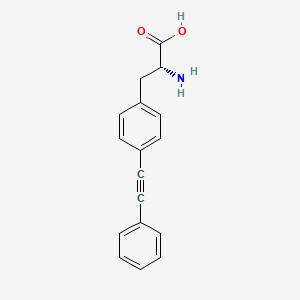
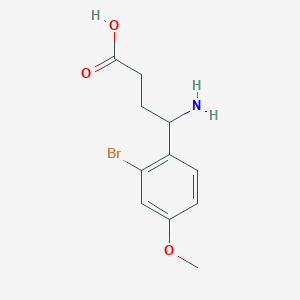
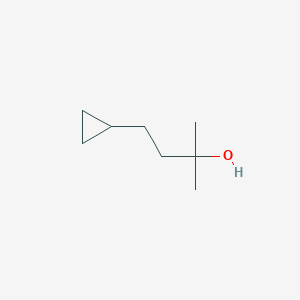
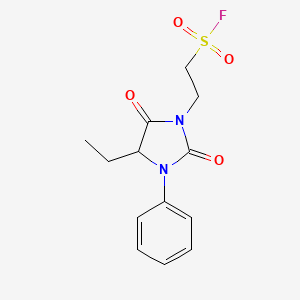
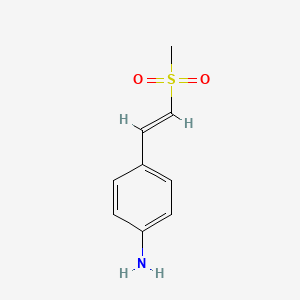
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
